An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a synthetic organic compound belonging to the class of Mannich bases, specifically a Betti base. It is synthesized through the Betti reaction, a one-pot multicomponent condensation of 2-naphthol, formaldehyde, and piperidine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, most notably its significant antimicrobial properties against a broad spectrum of bacteria and fungi, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological activities, with a focus on its antimicrobial efficacy.
Chemical Properties
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a phenolic compound characterized by a naphthalene ring system substituted with a hydroxyl group and a piperidinomethyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Solid or crystalline form | |
| Melting Point | 93-94 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) | |
| CAS Number | 5342-95-0 | [1] |
Spectroscopic Data:
Synthesis
The primary method for the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol is the Betti reaction , a specific type of Mannich reaction. This one-pot, three-component reaction involves the condensation of 2-naphthol, an aldehyde (in this case, formaldehyde), and a secondary amine (piperidine).
Proposed Reaction Mechanism
The Betti reaction is proposed to proceed through the formation of an iminium ion from the reaction of formaldehyde and piperidine. This is followed by an electrophilic attack of the iminium ion on the electron-rich naphthalene ring of 2-naphthol at the ortho position to the hydroxyl group.
Caption: Proposed mechanism for the Betti reaction synthesis.
Experimental Protocol: Synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This protocol is based on a general procedure for the synthesis of 1-aminoalkyl-2-naphthol derivatives via the Betti reaction.[1]
Materials:
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2-Naphthol
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Formaldehyde (37% aqueous solution)
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Piperidine
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Acetic acid (catalyst)
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Ethanol (solvent)
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Distilled water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in ethanol.
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Add piperidine to the solution, followed by the catalytic amount of acetic acid.
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Slowly add the formaldehyde solution dropwise to the reaction mixture while stirring.
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Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by filtration and wash it with cold distilled water to remove any unreacted starting materials and catalyst.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-(Piperidin-1-ylmethyl)naphthalen-2-ol.
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Dry the purified product under vacuum.
Note: The exact molar ratios, reaction time, and temperature may need to be optimized for the best yield and purity.
Caption: Experimental workflow for synthesis and characterization.
Biological Activity
The primary reported biological activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol is its antimicrobial effect.
Antimicrobial Activity
A study systematically evaluated the antimicrobial activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol against a panel of 26 bacterial and 4 fungal strains. The compound exhibited potent antibacterial activity, particularly against multidrug-resistant (MDR) strains.[1]
Minimum Inhibitory Concentration (MIC) Data:
The following tables summarize the MIC values (in µg/mL) of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol against various microorganisms.
Table 1: Antibacterial Activity [1]
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa MDR1 | 10 |
| Staphylococcus aureus MDR | 100 |
| Escherichia coli | >100 |
| Bacillus subtilis | >100 |
| ... (other strains) | ... |
Table 2: Antifungal Activity [1]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | >1000 |
| Aspergillus niger | >1000 |
| Penicillium notatum | >1000 |
| Penicillium funiculosum | >1000 |
Note: The tables are populated with representative data from the source. For a complete list of tested organisms, refer to the original publication.[1]
Proposed Mechanism of Antimicrobial Action
In silico molecular docking studies have suggested a potential mechanism for the antimicrobial activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The compound showed strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase.[1] Inhibition of DNA gyrase would interfere with DNA replication, transcription, and repair in bacteria, leading to cell death. Inhibition of lanosterol 14α-demethylase would disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane, resulting in impaired membrane function and fungal cell death.
